(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
CAS No.: 1932455-67-8
Cat. No.: VC11510028
Molecular Formula: C5H5F3O2
Molecular Weight: 154.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1932455-67-8 |
---|---|
Molecular Formula | C5H5F3O2 |
Molecular Weight | 154.1 |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure consists of a cyclopropane ring with two adjacent stereocenters at the 1- and 2-positions, bearing a carboxylic acid and a trifluoromethyl group, respectively. The (1R,2R) configuration denotes that both chiral centers adopt the R configuration, resulting in a specific spatial arrangement critical for interactions in biological systems .
Molecular Formula: C₅H₅F₃O₂
Molecular Weight: 156.09 g/mol
CAS Registry Number: 277756-46-4 (for the racemic mixture; stereospecific CAS may vary) .
Stereochemical Considerations
The strained cyclopropane ring imposes significant torsional stress, influencing the compound’s reactivity and conformational stability. The (1R,2R) enantiomer’s biological activity often diverges from its (1S,2S) or diastereomeric counterparts due to differential binding affinities to enzymes or receptors. For example, in protease inhibitors, stereochemistry dictates inhibitory potency by aligning the trifluoromethyl group into hydrophobic binding pockets .
Synthesis Methods
Industrial-Scale Preparation
A patented method for synthesizing 1-trifluoromethylcyclopropane-1-carboxylic acid (racemic) involves three steps :
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Tosylation: 1-(Trifluoromethyl)cyclopropyl-1-ol reacts with p-toluenesulfonyl chloride in acetonitrile with sodium hydride to form a tosylate intermediate.
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Cyanide Substitution: The tosylate undergoes nucleophilic displacement with sodium cyanide in dimethylformamide (DMF), yielding a nitrile intermediate.
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Hydrolysis: Basic hydrolysis of the nitrile with sodium hydroxide produces the carboxylic acid.
Key Reaction Conditions:
Enantioselective Synthesis
The patent method yields racemic product, necessitating additional steps to isolate the (1R,2R) enantiomer. Potential strategies include:
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Chiral Resolution: Using enantiopure resolving agents (e.g., cinchona alkaloids) to separate diastereomeric salts.
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Asymmetric Catalysis: Employing transition-metal catalysts with chiral ligands during cyclopropanation. For example, Davies’ rhodium-catalyzed cyclopropanation of alkenes with diazo compounds could achieve high enantiomeric excess (ee) .
Physicochemical Properties
Thermodynamic and Solubility Data
Property | Value |
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Melting Point | Not reported (decomposes) |
Boiling Point | Estimated 210–220°C (dec.) |
Solubility in Water | Low (hydrophobic CF₃ group) |
logP (Octanol-Water) | ≈1.2 (predicted) |
pKa (Carboxylic Acid) | ≈2.8 (similar to acetic acid) |
The trifluoromethyl group enhances lipid solubility, facilitating membrane permeability, while the carboxylic acid provides a site for salt formation or hydrogen bonding .
Spectroscopic Characteristics
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¹H NMR (CDCl₃): Cyclopropane protons appear as a multiplet (δ 1.2–1.8 ppm); carboxylic acid proton as a broad singlet (δ 12–13 ppm).
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¹⁹F NMR: Trifluoromethyl group resonates at δ -62 ppm (quartet, J = 10 Hz) .
Comparative Analysis with Related Compounds
Structural Analogues
Compound | Substituents | Molecular Weight | Key Difference |
---|---|---|---|
(1R,2S)-2-(CF₃)cyclopropane-1-COOH | Opposite configuration | 156.09 | Diastereomer; altered bioactivity |
1-Methyl-2-CF₃-cyclopropane-1-COOH | Methyl vs. COOH | 170.14 | Reduced acidity (pKa ≈3.5) |
1-Ethoxycarbonyl-2-CF₃-cyclopropane | Ester vs. COOH | 226.15 | Prodrug potential |
Synthetic Challenges
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Racemization Risk: The cyclopropane ring’s strain increases susceptibility to ring-opening under acidic/basic conditions, complicating enantiomer isolation .
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Purification: Chromatographic separation of enantiomers requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
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